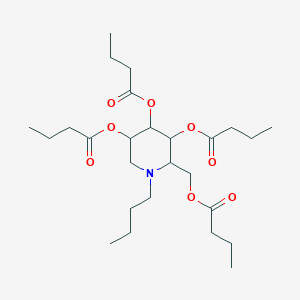
5'-N-methylcarboxamidoadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-N-methylcarboxamidoadenosine is a purine nucleoside analog that belongs to the class of organic compounds known as purine nucleosides. It is characterized by the presence of a purine base attached to a ribosyl moiety. This compound is known for its role as an agonist of adenosine receptors, particularly the A2 adenosine receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-N-methylcarboxamidoadenosine can be achieved through several synthetic routes. One common method involves the reaction of (3aR,4S,6aS)-6-(6-amino-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid methylamide with trifluoroacetic acid at ambient temperature for 0.5 hours . This reaction yields 5’-N-methylcarboxamidoadenosine with a yield of approximately 43% .
Industrial Production Methods
Industrial production methods for 5’-N-methylcarboxamidoadenosine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5’-N-methylcarboxamidoadenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert 5’-N-methylcarboxamidoadenosine into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
5’-N-methylcarboxamidoadenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: This compound serves as a tool for investigating the role of adenosine receptors in various biological processes.
Medicine: 5’-N-methylcarboxamidoadenosine is studied for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5’-N-methylcarboxamidoadenosine involves its interaction with adenosine receptors, particularly the A2 adenosine receptor . Upon binding to these receptors, it activates intracellular signaling pathways that mediate various physiological effects. The molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the modulation of downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
5’-N-methylcarboxamidoadenosine can be compared with other similar compounds, such as:
2-Chloro-5’-N-methylcarboxamidoadenosine: This compound contains a chlorine atom at the 2-position, which enhances its selectivity for the A3 adenosine receptor.
N6-(3-iodobenzyl)-5’-N-methylcarboxamidoadenosine: This analog features an iodinated benzyl group at the N6 position, which increases its potency and selectivity for adenosine receptors.
The uniqueness of 5’-N-methylcarboxamidoadenosine lies in its specific structure and its ability to selectively activate adenosine receptors, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
35788-27-3 |
|---|---|
Molekularformel |
C11H14N6O4 |
Molekulargewicht |
294.27 g/mol |
IUPAC-Name |
5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C11H14N6O4/c1-13-10(20)7-5(18)6(19)11(21-7)17-3-16-4-8(12)14-2-15-9(4)17/h2-3,5-7,11,18-19H,1H3,(H,13,20)(H2,12,14,15) |
InChI-Schlüssel |
PLYRYAHDNXANEG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomerische SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
5'-N-methylcarboxamideadenosine MECA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)

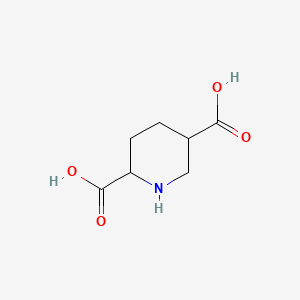
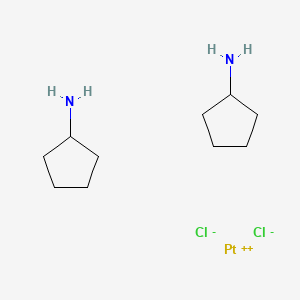

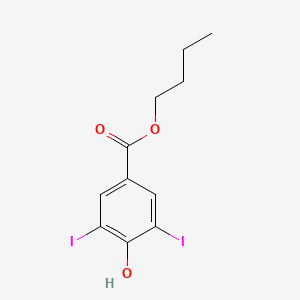
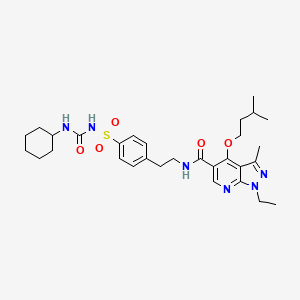
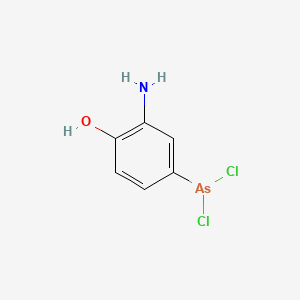

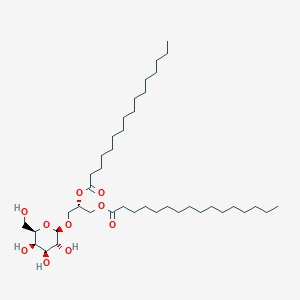
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
